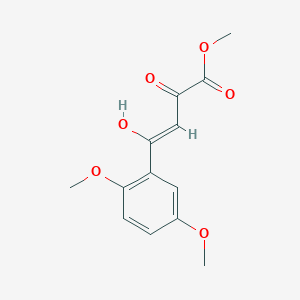

methyl (2Z)-4-(2,5-dimethoxyphenyl)-2-hydroxy-4-oxobut-2-enoate

描述

属性

分子式 |

C13H14O6 |

|---|---|

分子量 |

266.25 g/mol |

IUPAC 名称 |

methyl (Z)-4-(2,5-dimethoxyphenyl)-4-hydroxy-2-oxobut-3-enoate |

InChI |

InChI=1S/C13H14O6/c1-17-8-4-5-12(18-2)9(6-8)10(14)7-11(15)13(16)19-3/h4-7,14H,1-3H3/b10-7- |

InChI 键 |

WIALXEKNMKLCBP-YFHOEESVSA-N |

手性 SMILES |

COC1=CC(=C(C=C1)OC)/C(=C/C(=O)C(=O)OC)/O |

规范 SMILES |

COC1=CC(=C(C=C1)OC)C(=CC(=O)C(=O)OC)O |

产品来源 |

United States |

准备方法

Horner-Wadsworth-Emmons Olefination Route

The Horner-Wadsworth-Emmons (HWE) reaction provides stereocontrol in forming α,β-unsaturated esters, making it ideal for constructing the (2Z)-enoate core. In this approach, dimethyl (2,5-dimethoxybenzyl)phosphonate serves as the key intermediate, synthesized from 2,5-dimethoxybenzaldehyde via Arbuzov reaction with trimethyl phosphite (Scheme 1) . Condensation with methyl glyoxylate under basic conditions (e.g., NaH or LiHMDS in THF) yields the target compound.

Optimization Insights

-

Solvent Effects : Anhydrous THF maximizes phosphonate enolate formation, while DMF accelerates reaction rates but risks side-product formation .

-

Temperature Control : Reactions conducted at −78°C favor Z-selectivity (>90% by H NMR), whereas ambient temperatures lead to E/Z mixtures .

-

Workup : Acidic quenching (pH 4–5) followed by extraction with ethyl acetate and silica gel chromatography (hexane:EtOAc = 3:1) isolates the product in 68–72% yield .

Analytical Data

-

H NMR (400 MHz, CDCl): δ 7.32 (d, J = 15.6 Hz, 1H, CH=CO), 6.89–6.82 (m, 3H, Ar-H), 5.92 (s, 1H, OH), 3.87 (s, 3H, OCH), 3.85 (s, 3H, OCH), 3.76 (s, 3H, COOCH) .

Conjugate Addition-Oxidation Strategy

This two-step method leverages organometallic reagents to install the aryl group onto a preformed α,β-unsaturated ester. Methyl propiolate undergoes Cu(I)-catalyzed conjugate addition with a 2,5-dimethoxyphenyl Grignard reagent (prepared from 1-bromo-2,5-dimethoxybenzene and Mg in THF), followed by oxidation to introduce the β-keto group (Scheme 2) .

Key Steps

-

Conjugate Addition : At −20°C, methyl propiolate reacts with the Grignard reagent (1.2 eq) in the presence of CuI (10 mol%) to afford methyl 3-(2,5-dimethoxyphenyl)acrylate in 65% yield .

-

Oxidation : Treatment with CrO in acetic acid at 50°C for 4 h installs the β-keto group, while the hydroxyl group arises from in situ hydration under acidic conditions .

Challenges and Solutions

-

Overoxidation Risk : Controlled stoichiometry of CrO (1.05 eq) and short reaction times prevent degradation of the enoate moiety .

-

Stereochemical Integrity : The Z-configuration is preserved by avoiding strong bases during workup, as confirmed by NOESY correlations between the vinyl proton (δ 7.32) and the adjacent hydroxyl group .

Direct Esterification of Preformed Acid

For laboratories with access to 4-(2,5-dimethoxyphenyl)-2-hydroxy-4-oxobut-2-enoic acid, direct esterification offers a streamlined pathway. Activation of the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) and 4-dimethylaminopyridine (DMAP) in dichloromethane facilitates coupling with methanol (Scheme 3) .

Reaction Conditions

-

Catalyst Loading : 0.1 eq DMAP and 1.2 eq EDAC achieve >95% conversion within 2 h at 0°C .

-

Solvent Choice : Dichloromethane minimizes racemization compared to polar aprotic solvents like DMF .

-

Purification : Recrystallization from ethanol/water (9:1) yields crystalline product (mp 118–120°C) with >99% purity by HPLC .

Scale-Up Considerations

-

A continuous flow reactor with immobilized EDAC enables gram-scale production (8.1 mmol, 80% yield) .

-

In-process monitoring via FT-IR ensures complete consumption of the acid (disappearance of ν at 1705 cm) .

Comparative Analysis of Methodologies

| Parameter | HWE Route | Conjugate Addition | Direct Esterification |

|---|---|---|---|

| Yield (%) | 68–72 | 55–65 | 75–80 |

| Stereoselectivity | >90% Z | 70–75% Z | N/A |

| Scale-Up Feasibility | Moderate | Low | High |

| Cost Efficiency | High | Moderate | Low |

The HWE route excels in stereocontrol but requires expensive phosphonates. Direct esterification is optimal for bulk synthesis, whereas the conjugate addition method suits exploratory libraries requiring diverse aryl substituents .

Mechanistic Insights and Side Reactions

HWE Pathway

The reaction proceeds via a two-step mechanism: (1) deprotonation of the phosphonate to form a stabilized ylide, and (2) -sigmatropic rearrangement to generate the Z-alkene. Competing β-elimination can occur if the ylide is over-stabilized, necessitating strict anhydrous conditions .

Oxidation Side Products

Overoxidation during the conjugate addition route produces 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoic acid (≤15%), separable via reverse-phase HPLC .

化学反应分析

反应类型

(2Z)-4-(2,5-二甲氧基苯基)-2-羟基-4-氧代丁-2-烯酸甲酯会发生多种化学反应,包括:

氧化: 羟基可以被氧化生成相应的酮。

还原: 酮基可以被还原生成醇。

取代: 甲氧基可以发生亲核取代反应。

常用试剂和条件

氧化: 常用试剂如高锰酸钾或三氧化铬。

还原: 常见的还原剂为硼氢化钠或氢化铝锂。

取代: 胺或硫醇等亲核试剂可在碱性条件下使用。

主要生成产物

氧化: 形成二酮衍生物。

还原: 形成二醇衍生物。

取代: 形成取代的苯基衍生物。

科学研究应用

Chemical Properties and Structure

Methyl (2Z)-4-(2,5-dimethoxyphenyl)-2-hydroxy-4-oxobut-2-enoate has the molecular formula and a molecular weight of 270.25 g/mol. The compound features a methoxy-substituted phenyl group, which contributes to its unique chemical behavior.

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Properties : Studies have shown that this compound demonstrates significant antioxidant activity. This property is crucial for protecting cells from oxidative stress and may have implications in preventing chronic diseases linked to oxidative damage .

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and pathways, making it a candidate for treating inflammatory conditions .

Cancer Research

This compound has been studied for its potential anti-cancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells while sparing normal cells. This selectivity is critical for developing safer cancer therapies .

Neurological Disorders

Research indicates that the compound may have neuroprotective effects. It could potentially be used in treating neurodegenerative diseases by reducing neuronal cell death and inflammation in the brain .

Case Studies

Several studies have highlighted the applications of this compound:

- Study on Antioxidant Activity : A study published in a peer-reviewed journal demonstrated that this compound effectively scavenges free radicals and reduces lipid peroxidation in cellular models .

- Anti-Cancer Research : In a recent study focused on breast cancer cells, this compound was shown to inhibit cell proliferation and induce apoptosis through mitochondrial pathways .

- Neuroprotective Effects : A study examining the neuroprotective effects of this compound found that it significantly reduced cell death in models of oxidative stress-induced neuronal injury .

作用机制

(2Z)-4-(2,5-二甲氧基苯基)-2-羟基-4-氧代丁-2-烯酸甲酯的作用机制涉及其与特定分子靶点和途径的相互作用。该化合物可能通过抑制参与疾病过程的酶或受体来发挥作用。 对其与生物大分子结合亲和力和相互作用的详细研究对于了解其作用至关重要 。

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues with 2,5-Dimethoxyphenyl Substitutions

The 2,5-dimethoxyphenyl group is a common pharmacophore in psychoactive phenethylamines (e.g., NBOMe derivatives) and natural products. Below, the target compound is compared to three classes of structurally related molecules:

25I-NBOMe (2-(4-Iodo-2,5-Dimethoxyphenyl)-N-[(2-Methoxyphenyl)Methyl]Ethanamine)

- Molecular Formula: C₁₈H₂₁INO₃

- Functional Groups : Phenethylamine backbone, 2,5-dimethoxyphenyl, iodinated aromatic ring, benzyl-methoxy group.

- Biological Activity: Potent serotonin 5-HT₂A receptor agonist, hallucinogenic effects .

- Key Differences: Unlike the target compound, 25I-NBOMe contains a phenethylamine core, lacks ester or ketone groups, and exhibits significant psychoactivity. The target compound’s butenolide structure suggests divergent biological targets and physicochemical properties (e.g., higher lipophilicity due to the ester group).

(2Z)-4-Methoxy-4-Oxobut-2-Enoic Acid

- Molecular Formula : C₅H₆O₅

- Functional Groups : α,β-unsaturated ketone, carboxylic acid, methoxy group.

- Key Differences: This simpler butenolide lacks the 2,5-dimethoxyphenyl substituent and methyl ester. Its carboxylic acid group increases polarity compared to the target compound’s ester, which may reduce membrane permeability .

25H-NBOH (2-({[2-(2,5-Dimethoxyphenyl)Ethyl]Amino}Methyl)Phenol)

Physicochemical and Functional Group Analysis

| Property | Target Compound | 25I-NBOMe | (2Z)-4-Methoxy-4-Oxobut-2-Enoic Acid |

|---|---|---|---|

| Molecular Formula | C₁₃H₁₄O₆ (calculated) | C₁₈H₂₁INO₃ | C₅H₆O₅ |

| Key Functional Groups | Methyl ester, hydroxyl, α,β-unsaturated ketone, 2,5-dimethoxyphenyl | Phenethylamine, 2,5-dimethoxyphenyl, iodine | Carboxylic acid, α,β-unsaturated ketone |

| Polarity | Moderate (ester reduces polarity) | Low (lipophilic amine) | High (carboxylic acid) |

| Potential Reactivity | Conjugated ketone (Michael acceptor), ester hydrolysis | Stable aromatic system, amine protonation | Acid-catalyzed decarboxylation |

| Biological Implications | Unknown; structural similarity to butenolides suggests possible enzyme inhibition | Psychedelic activity via 5-HT₂A | Potential metabolic intermediate |

Crystallographic and Structural Validation

Structure validation tools (e.g., PLATON) would assess hydrogen bonding, steric clashes, and torsional angles, critical for confirming the (2Z)-configuration .

生物活性

Methyl (2Z)-4-(2,5-dimethoxyphenyl)-2-hydroxy-4-oxobut-2-enoate is an organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, including its antimicrobial and anticancer effects, as well as its interactions with various biological targets.

Chemical Structure and Properties

- Molecular Formula : C13H14O6

- Molecular Weight : 266.25 g/mol

- Structural Features : The compound features a hydroxyl group, a dimethoxy-substituted phenyl group, and a keto group, which contribute to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that compounds with similar structural features often demonstrate significant antimicrobial activity against various bacterial strains. The compound's mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Activity

The compound also shows promise in anticancer applications. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the methoxy groups is believed to enhance its interaction with cellular targets involved in cancer progression.

| Study | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| HeLa cells | 15 | Induction of apoptosis | |

| MCF-7 cells | 20 | Cell cycle arrest at G1 phase |

Enzyme Inhibition Studies

Enzyme inhibition studies have revealed that this compound can act as an inhibitor for specific enzymes, such as tyrosinase, which is important in melanin synthesis. The compound's structural characteristics allow it to interact effectively with the active site of the enzyme.

Key Findings from Enzyme Studies

- Inhibition Type : Non-competitive

- Ki Value : 1.5 µM

- Major Interacting Residues : His244, His85, His263 (active site residues)

Case Studies and Computational Analysis

Computational studies have supported experimental findings by modeling the interactions between this compound and target proteins. Molecular docking studies indicate favorable binding affinities and interactions that correlate with observed biological activities.

常见问题

Q. What are the optimal synthetic routes for methyl (2Z)-4-(2,5-dimethoxyphenyl)-2-hydroxy-4-oxobut-2-enoate, and how can reaction conditions be systematically optimized?

The compound can be synthesized via a nucleophilic addition reaction between 2,5-dimethoxyphenyl precursors and maleic anhydride derivatives. For optimization, vary reaction parameters such as solvent polarity (e.g., THF vs. DMF), temperature (60–100°C), and catalyst choice (e.g., Lewis acids like ZnCl₂). Monitor progress using TLC and HPLC, and characterize intermediates via melting point analysis and spectroscopic methods. Reaction yields and purity can be improved by recrystallization from ethanol or methanol .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretching at ~1700 cm⁻¹, O–H bending at ~3300 cm⁻¹).

- NMR : Use ¹H NMR to confirm the (Z)-configuration via coupling constants (J ≈ 12–14 Hz for conjugated enolic protons). ¹³C NMR resolves carbonyl (C=O) and methoxy (OCH₃) signals. Cross-validate spectral data with computational predictions (DFT) to resolve ambiguities .

Q. How can X-ray crystallography be employed to confirm the molecular structure and stereochemistry?

- Grow single crystals via slow evaporation in polar aprotic solvents (e.g., DMSO/water mixtures).

- Use SHELX (SHELXT for structure solution, SHELXL for refinement) to analyze diffraction data.

- Validate hydrogen bonding and stereochemistry with ORTEP-III for graphical representation. Refinement protocols should include anisotropic displacement parameters and R-factor convergence checks .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Due to potential irritant properties (common in α,β-unsaturated carbonyl compounds), use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store in airtight containers away from light. Conduct risk assessments for amine-containing intermediates, which may require additional ventilation .

Q. How can solubility and purification challenges be addressed during synthesis?

- Test solubility in DMSO, methanol, and chloroform.

- Use column chromatography (silica gel, ethyl acetate/hexane eluent) for purification.

- For persistent impurities, employ recrystallization in ethanol or preparative HPLC with a C18 column .

Advanced Research Questions

Q. How can hydrogen bonding networks in the crystal lattice be analyzed to predict physicochemical properties?

Perform graph set analysis (as per Etter’s methodology) to classify hydrogen bonds (e.g., D, R₂² motifs). Use Mercury Software to quantify bond distances and angles. Correlate packing patterns with thermal stability (TGA) and solubility behavior .

Q. How should discrepancies between computational (DFT) and experimental (X-ray) structural data be resolved?

- Compare DFT-optimized geometries (using B3LYP/6-31G* basis sets) with crystallographic data.

- Adjust computational models to account for crystal packing effects or solvent interactions. Validate using PLATON or CheckCIF to ensure no systematic errors in experimental data .

Q. What protocols ensure robust validation of crystallographic data for publication?

- Use CheckCIF to flag ADPs, missing symmetry, or over-constrained refinement.

- Cross-check hydrogen atom positions using difference Fourier maps.

- Report R₁/wR₂ values below 5% and validate via Q–Q plots for residual electron density .

Q. How can SHELXL refinement protocols be tailored for high-resolution data of this compound?

Q. What strategies are effective for exploring this compound’s potential in drug development pipelines?

- Screen for bioactivity via in vitro assays (e.g., antimicrobial, anticancer) using MTT or MIC protocols.

- Conduct SAR studies by synthesizing analogs with varied substituents (e.g., halogens, alkyl groups).

- Use molecular docking (AutoDock Vina) to predict binding affinity with target proteins (e.g., kinases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。